3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride is a heterocyclic compound that belongs to the imidazopyridine family. This compound exhibits significant pharmacological potential, particularly in the fields of medicinal chemistry and drug discovery. It is characterized by its ability to modulate various biological pathways, making it a candidate for therapeutic applications in treating diseases such as cancer and inflammation.
The synthesis of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride typically involves the formation of the imidazole ring followed by fusion with a pyridine moiety. A common method includes the reaction of 2,3-diaminopyridine with an aldehyde or ketone under acidic conditions to construct the core structure of the imidazo[4,5-c]pyridine .
The molecular formula for 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride is . Its structural representation reveals a fused imidazole and pyridine ring system.
The compound appears as a solid with a melting point between 188°C and 189°C, indicating stability at room temperature .
3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride can participate in various chemical reactions:
The specific products formed depend on the reagents and conditions used during these reactions. For instance:
The mechanism of action for 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been identified as an inhibitor of certain kinases involved in signaling pathways that regulate cell proliferation and survival. This inhibition can modulate critical biological processes associated with inflammation and cancer progression .
Safety data indicates that this compound may pose health risks if mishandled; thus appropriate safety measures should be employed during its use in laboratory settings .
3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride has diverse applications across several scientific fields:
The synthesis of the imidazo[4,5-c]pyridine core predominantly relies on cyclocondensation reactions between 4-aminopyridine-3-carboxylic acid derivatives and carbonyl equivalents. This method exploits the ortho-relationship of the amino and carboxyl groups on the pyridine ring, facilitating intramolecular ring closure under acidic or dehydrating conditions. A classic approach involves refluxing 3-amino-4-aminopyridine with triethyl orthoformate in acetic acid, yielding the unsubstituted imidazo[4,5-c]pyridine scaffold in 60–75% efficiency after 12–24 hours [1] [8]. Alternative one-pot methodologies employ N-acylamidines cyclized via phosphorus oxychloride (POCl₃)-mediated dehydration, though this route often generates stoichiometric waste and requires stringent temperature control (0–5°C) to suppress N-oxide formation at the pyridine nitrogen [1]. Modifications using microwave-assisted cyclization (150°C, 30 min) significantly enhance reaction efficiency, achieving yields >85% while reducing oligomerization byproducts [8].
Table 1: Optimization of Cyclocondensation Parameters
Reactants | Conditions | Catalyst/Reagent | Yield (%) | Byproducts |
---|---|---|---|---|
3,4-Diaminopyridine + HCO₂Et | Reflux, AcOH, 24 h | – | 65 | Di-imidazole derivatives |
N-Acylamidine derivative | POCl₃, 0–5°C, 4 h | – | 72 | P-Oxides (8–12%) |
4-Amino-3-nitro-pyridine | H₂ (60 psi), Pd/C, EtOH | Ra-Ni, HCO₂NH₄ | 88* | – |
In situ diamine formation | MW, 150°C, 0.5 h | Ac₂O | 92 | <5% |
Note: *Requires subsequent reduction step [1] [8]
Transition metal-catalyzed C–H activation has revolutionized late-stage functionalization of preformed imidazo[4,5-c]pyridines. Ruthenium(II) complexes (e.g., [Ru(p-cymene)Cl₂]₂) enable direct C5-arylation using aryl boronic acids, leveraging the electron-deficient nature of the fused ring system. This method achieves >90% regioselectivity for C5 over C6 under mild conditions (80°C, 4 h) with catalytic Cu(OAc)₂ as an oxidant [6] [10]. Complementary palladium-catalyzed approaches permit amidation at C7 using N-chloroamides, exploiting the inherent nucleophilicity of the imidazole nitrogen to direct metallation. Key to success is the use of in situ-generated Pd(0) nanoparticles stabilized by XPhos ligands, which suppress protodehalogenation and enable functionalization at 0.1 mol% catalyst loading [4] [10]. Iridium(III) catalysts (e.g., Cp*IrCl₂) further facilitate dehydrogenative coupling at C4 with sulfonamides, though this requires stoichiometric AgSbF₆ co-catalyst for chloride abstraction [3].
Table 2: Catalytic C–H Functionalization of Imidazo[4,5-c]pyridine Core
Catalyst | Reagent | Position | Conditions | Yield (%) | Selectivity |
---|---|---|---|---|---|
[Ru(p-cymene)Cl₂]₂ | PhB(OH)₂ | C5 | DCE, 80°C, O₂ | 87 | >20:1 (C5/C6) |
Pd(OAc)₂/XPhos | N-Chloro-N-methylacetamide | C7 | Toluene, 100°C, N₂ | 78 | – |
Cp*IrCl₂ | Tosylamide | C4 | AgSbF₆, DMF, 120°C | 65 | Monoamide |
Achieving selective C4-amination necessitates precise control over electrophilic substitution patterns. The electron-deficient C4 position resists direct nucleophilic addition unless activated by N-oxidation. A three-step sequence proves effective: (1) oxidation of the pyridine nitrogen using m-CPBA (0°C, CH₂Cl₂), (2) displacement with ammonia or protected amines (NH₃/MeOH, 100°C, sealed tube), and (3) in situ reduction of the N-oxide using PCl₃ or Pt-catalyzed hydrogenation [1] [8]. Modern alternatives employ directing-group-assisted C–H amination: installation of a weakly coordinating carbonyl at C3 (e.g., acetyl or tert-butoxycarbonyl) enables ruthenium-catalyzed amidation at C4 via a kinetically favored five-membered metallacycle. Computational studies confirm that C4 amidation proceeds through a lower-energy transition state (ΔΔG‡ = –3.2 kcal/mol) compared to C5, rationalizing the >95:5 regioselectivity [6] [10]. For unprotected cores, iridium-catalyzed borylation at C4 followed by Chan-Lam coupling provides an orthogonal route, albeit with moderate efficiency (50–60% over two steps) [3].
Conversion of the free base 3H-imidazo[4,5-c]pyridin-4-amine to its hydrochloride salt demands meticulous solvent selection to prevent disproportionation—a phenomenon where the hydrochloride dissociates and reforms as insoluble free base or polymorphic salts. Co-solvent systems (e.g., IPA/water 4:1) enable controlled crystallization when HCl is introduced as gaseous HCl/IPA solution (1–2 equiv.) at 0–5°C [5] [7]. Counterion studies reveal that chloride outperforms sulfate or mesylate in bioavailability and crystallinity: XRPD analysis confirms that the hydrochloride salt forms a monohydrate with a characteristic diffraction peak at 12.8° 2θ (±0.2°), while sulfate salts exhibit hygroscopicity leading to amorphous aggregates [5]. Critical parameters include:
Table 3: Hydrochloride Salt Crystallization Optimization
Solvent System | HCl Source | Temp (°C) | Crystal Form | Purity (HPLC%) | Disproportionation Risk |
---|---|---|---|---|---|
EtOH/H₂O (1:1) | Gaseous HCl | 25 | Hydrate B | 98.2 | High (pH drift) |
IPA/H₂O (4:1) | 2M HCl in IPA | 0–5 | Anhydrous | 99.9 | Low |
Acetone/H₂O (5:1) | Conc. aq. HCl | 10 | Solvate | 97.5 | Moderate (clathrate formation) |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: